molecular formula C8H18ClNO2 B2942114 (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1422051-73-7

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No.: B2942114
CAS No.: 1422051-73-7
M. Wt: 195.69
InChI Key: VWWAVWOVOOLSTC-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of ®-3-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions

    Catalyst: Strong acid such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable alcohols

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Primary or secondary amines

    Substitution: Various substituted amines or amides

Scientific Research Applications

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 3-amino-4,4-dimethylpentanoate
  • (S)-Methyl 3-amino-4,4-dimethylpentanoate
  • ®-3-amino-4,4-dimethylpentanoic acid

Uniqueness

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for versatile reactivity and application in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422051-73-7
Record name methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride
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